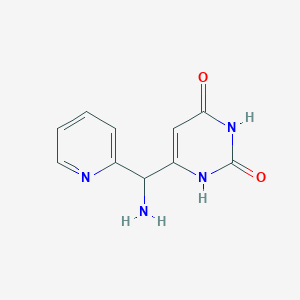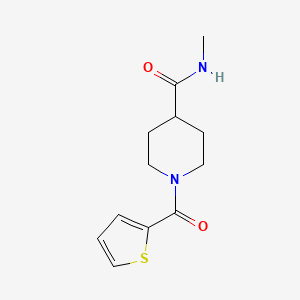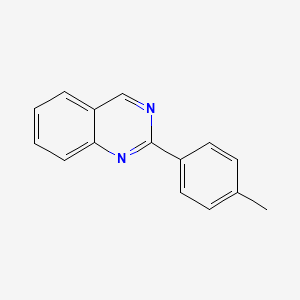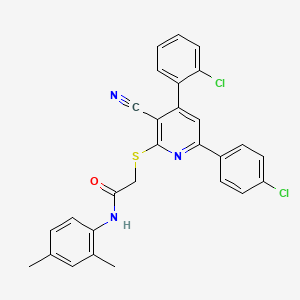
6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol is a heterocyclic compound that contains both pyridine and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino and hydroxyl groups in the structure suggests potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carbaldehyde with guanidine in the presence of a base to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the pyridine ring.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings but lacks the amino and hydroxyl groups.
Uniqueness
6-(Amino(pyridin-2-yl)methyl)pyrimidine-2,4-diol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-[amino(pyridin-2-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-9(6-3-1-2-4-12-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16) |
InChI Key |
WLOZEUZDRYATNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=O)NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)







![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)



